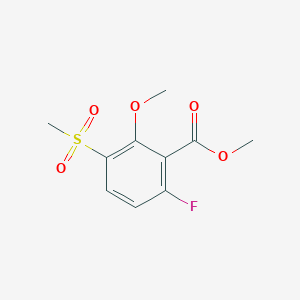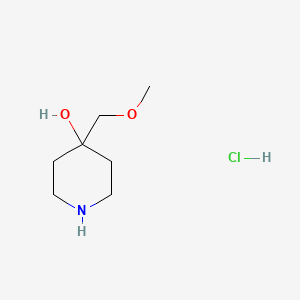
Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate
Übersicht
Beschreibung
“Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate” is a chemical compound with the CAS Number: 2006277-70-7 . It has a molecular weight of 262.26 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11FO5S/c1-15-9-7 (17 (3,13)14)5-4-6 (11)8 (9)10 (12)16-2/h4-5H,1-3H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
“Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate” is a solid at room temperature . It has a molecular weight of 262.26 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships in Hypoglycemic Agents
Research has explored the structure-activity relationships of hypoglycemic benzoic acid derivatives, indicating the significance of methyl 6-fluoro-2-methoxy-3-(methylsulfonyl)benzoate or structurally related compounds in developing new therapeutic agents for diabetes. For instance, repaglinide, a compound derived from related chemical processes, showcases the critical role of such molecular structures in enhancing the hypoglycemic activity, underscoring the potential of these derivatives in treating type 2 diabetes (Grell et al., 1998).
Synthesis and Transformation Processes
The chemical synthesis and transformation of various benzoate derivatives, including those structurally akin to methyl 6-fluoro-2-methoxy-3-(methylsulfonyl)benzoate, are vital in organic chemistry for the production of intermediates used in further reactions. Studies have demonstrated methodologies for regioselective functionalization, providing pathways to synthesize complex molecules for pharmaceutical and agricultural applications, illustrating the compound's utility in creating more effective and selective agents (Dmowski & Piasecka-Maciejewska, 1998).
Metabolic Studies and Drug Development
Explorations into the metabolic fate of related compounds in various species, including humans, shed light on the pharmacokinetics and dynamics essential for drug development. This research emphasizes the metabolic transformations these compounds undergo, influencing their efficacy and safety profiles as therapeutic agents. Such studies are crucial for understanding the pharmacological potential and optimizing the medicinal chemistry of new drugs (Hucker et al., 1973).
Agricultural Chemistry Applications
The role of fluorinated compounds, including those related to methyl 6-fluoro-2-methoxy-3-(methylsulfonyl)benzoate, in agricultural chemistry, particularly in herbicide development, demonstrates the broad applicability of these chemical entities. The synthesis and modification of such compounds aim to enhance the activity and selectivity of herbicides, contributing to more efficient and environmentally friendly agricultural practices (Hamprecht, Würzer, & Witschel, 2004).
Safety and Hazards
This compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
methyl 6-fluoro-2-methoxy-3-methylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO5S/c1-15-9-7(17(3,13)14)5-4-6(11)8(9)10(12)16-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKMGRXGYRZONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)OC)F)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,7-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B1435139.png)
![2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine](/img/structure/B1435140.png)






![2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B1435151.png)

![[4-(Methoxymethyl)oxan-4-yl]methanol](/img/structure/B1435155.png)

![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435160.png)